molecular formula C20H17F3N4NaO8P B3324142 Contezolid acefosamil CAS No. 1807365-35-0

Contezolid acefosamil

Numéro de catalogue B3324142
Numéro CAS: 1807365-35-0
Poids moléculaire: 552.3 g/mol
Clé InChI: JANNTEAGZXJITO-BTQNPOSSSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contezolid acefosamil, also known as MRX-4, is a prodrug of contezolid . It is under development for the treatment of multidrug-resistant Gram-positive bacterial infections . Contezolid, the active metabolite of contezolid acefosamil, is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria .


Synthesis Analysis

The intravenous (IV) double prodrug contezolid acefosamil is converted via MRX-1352 to active contezolid .


Molecular Structure Analysis

The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .


Chemical Reactions Analysis

Contezolid acefosamil is rapidly converted to MRX-1352, which subsequently transforms to contezolid .


Physical And Chemical Properties Analysis

The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .

Applications De Recherche Scientifique

Reduced Serotonergic Neurotoxicity

Contezolid acefosamil, a prodrug of contezolid, demonstrates a significant reduction in monoamine oxidase (MAO) inhibition compared to linezolid, thereby exhibiting lower serotonergic neurotoxicity. This makes it a safer alternative for patients on selective serotonin reuptake inhibitors or where MAO inhibitors are contraindicated (Wang et al., 2021).

Efficacy and Safety in Clinical Trials

Contezolid acefosamil has shown comparable efficacy and overall safety outcomes to linezolid in Phase 2 and Phase 3 skin infection clinical trials. Its potential for reduced myelosuppression and monoamine oxidase inhibition makes it a favorable option for treating infections (Fang et al., 2022).

Pharmacokinetics and Dosage Regimen

Research on the pharmacokinetics of contezolid acefosamil suggests a safe and effective dosing regimen for serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus. This involves sequential therapy with intravenous contezolid acefosamil followed by oral contezolid (Bulitta et al., 2021).

Novel Prodrug Characteristics

Contezolid acefosamil, an isoxazol-3-yl phosphoramidate derivative, was developed to address the need for intravenous administration of contezolid due to its modest solubility. It exhibits high aqueous solubility and converts rapidly into active contezolid in vivo, offering a potential solution for step-down therapy from in-hospital intravenous to outpatient oral treatment (Liu et al., 2022).

Renal Impairment Considerations

Contezolid acefosamil's efficacy and safety have been evaluated in subjects with renal impairment. The outcomes were similar to subjects without impairment, suggesting its suitability for patients with reduced kidney function (Fang et al., 2022).

Mécanisme D'action

Contezolid, the active metabolite of contezolid acefosamil, is an oxazolidinone antibiotic. Oxazolidinones bind to the 50 S ribosomal subunit, thereby inhibiting the biosynthesis of bacterial proteins . They are active against a broad spectrum of multidrug-resistant Gram-positive bacteria .

Safety and Hazards

In a phase I study, 67 cases of treatment-emergent adverse events (TEAEs) were observed in 49.1% (27 of 55) of the subjects receiving contezolid acefosamil . All TEAEs were mild in severity . No serious adverse events or deaths were reported . Contezolid demonstrated a significantly lower incidence of leucopenia (0.3% versus 3.4%) and thrombocytopenia (0% versus 2.3%) than linezolid .

Orientations Futures

Contezolid acefosamil is currently in Phase III for Diabetic Foot Infection (DFI) . The good safety and pharmacokinetic profiles in a single ascending dose and multiple-dose study can support further clinical development of contezolid acefosamil .

Propriétés

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Contezolid acefosamil

CAS RN

1807365-35-0
Record name Contezolid acefosamil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTEZOLID ACEFOSAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid acefosamil
Reactant of Route 2
Reactant of Route 2
Contezolid acefosamil
Reactant of Route 3
Contezolid acefosamil
Reactant of Route 4
Reactant of Route 4
Contezolid acefosamil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Contezolid acefosamil
Reactant of Route 6
Contezolid acefosamil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.